molecular formula C10H19N B010716 7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) CAS No. 106623-33-0

7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)

Cat. No. B010716
M. Wt: 153.26 g/mol
InChI Key: JHGGBKUVGNIFMY-DOLQZWNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI), commonly known as Quinuclidine, is a bicyclic organic compound with a nitrogen atom in its structure. It is widely used in medicinal chemistry as a building block for the synthesis of various drugs.

Scientific Research Applications

Quinuclidine has been extensively used in medicinal chemistry for the synthesis of various drugs such as antihistamines, anticholinergics, antimuscarinics, and antipsychotics. It has also been used in the synthesis of alkaloid derivatives, which have shown promising results in the treatment of cancer and other diseases.

Mechanism Of Action

Quinuclidine acts as a muscarinic receptor antagonist, which blocks the action of acetylcholine at the muscarinic receptors. It also acts as a histamine H1 receptor antagonist, which blocks the action of histamine at the H1 receptors. This dual mechanism of action makes Quinuclidine an effective drug for the treatment of various diseases.

Biochemical And Physiological Effects

Quinuclidine has been shown to have various biochemical and physiological effects, including anticholinergic, antihistaminic, and antipsychotic effects. It has also been shown to have analgesic and anti-inflammatory effects, which make it a potential drug for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

Quinuclidine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.

Future Directions

There are several future directions for the research on Quinuclidine, including the synthesis of new derivatives with improved pharmacological properties, the investigation of its potential as a drug for the treatment of cancer and other diseases, and the development of new synthetic methods for its production.
Conclusion:
In conclusion, Quinuclidine is a versatile organic compound with a wide range of applications in medicinal chemistry. Its dual mechanism of action, anticholinergic, antihistaminic, and antipsychotic effects, and low toxicity make it a promising drug for the treatment of various diseases. However, further research is needed to explore its full potential and develop new synthetic methods for its production.

Synthesis Methods

Quinuclidine can be synthesized by the catalytic hydrogenation of N-methylpyrrolidine over a nickel catalyst. It can also be synthesized by the reaction of cyclohexanone and N-methylformamide in the presence of sodium amide.

properties

CAS RN

106623-33-0

Product Name

7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1

InChI Key

JHGGBKUVGNIFMY-DOLQZWNJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C

SMILES

CC1CCC(C2C1N2)C(C)C

Canonical SMILES

CC1CCC(C2C1N2)C(C)C

synonyms

7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)

Origin of Product

United States

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